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Compound of Interest

Compound Name: Ethyl 4-bromocrotonate

Cat. No.: B151991 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
bromocrotonate (CAS 37746-78-4), a valuable reagent in organic synthesis. The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Ethyl 4-bromocrotonate
Ethyl 4-bromocrotonate, systematically named ethyl (E)-4-bromobut-2-enoate, is a

bifunctional molecule featuring both an α,β-unsaturated ester and a primary alkyl bromide. This

combination of reactive sites makes it a versatile building block for the synthesis of a wide

range of organic compounds, including pharmaceuticals and natural products. Accurate

spectroscopic characterization is paramount for verifying its purity and for tracking its

transformations in chemical reactions.

The molecular structure of Ethyl 4-bromocrotonate is presented below:

Caption: Molecular Structure of Ethyl 4-bromocrotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Ethyl 4-bromocrotonate, both ¹H and ¹³C NMR provide critical information for

structural confirmation.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 4-bromocrotonate exhibits distinct signals for each of the

unique proton environments in the molecule. The data presented here is based on a reported

spectrum in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.92 m 1H =CH-CO₂Et

5.95 m 1H Br-CH₂-CH=

4.15 q 2H O-CH₂-CH₃

3.95 m 2H Br-CH₂-

1.25 t 3H O-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

Vinyl Protons (δ 6.92 and 5.95): The two protons on the carbon-carbon double bond appear

as multiplets in the downfield region. The proton alpha to the carbonyl group (δ 6.92) is

further downfield due to the deshielding effect of the carbonyl. The trans-coupling constant

between these two protons is expected to be in the range of 15-16 Hz, characteristic of a

trans-alkene.

Ethyl Ester Protons (δ 4.15 and 1.25): The ethyl group of the ester gives rise to a quartet at δ

4.15 for the methylene protons (-O-CH₂-) and a triplet at δ 1.25 for the methyl protons (-

CH₃). The coupling between these two signals results in the characteristic quartet-triplet

pattern with a coupling constant of approximately 7.1 Hz.

Brominated Methylene Protons (δ 3.95): The methylene protons adjacent to the bromine

atom appear as a multiplet at δ 3.95. These protons are coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for Ethyl 4-bromocrotonate is not readily available in the

literature, a predicted spectrum can be derived based on the known chemical shifts of similar
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compounds, such as methyl 4-bromocrotonate, and established substituent effects.

Chemical Shift (δ) ppm (Predicted) Carbon Assignment

165.5 C=O

144.0 =CH-CO₂Et

122.5 Br-CH₂-CH=

60.5 O-CH₂-CH₃

31.0 Br-CH₂-

14.1 O-CH₂-CH₃

Rationale for Predicted ¹³C NMR Chemical Shifts:

Carbonyl Carbon (δ 165.5): The ester carbonyl carbon is expected to be the most downfield

signal.

Olefinic Carbons (δ 144.0 and 122.5): The carbon beta to the carbonyl group (=CH-CO₂Et) is

predicted to be more downfield than the carbon alpha to the carbonyl (Br-CH₂-CH=).

Ethyl Ester Carbons (δ 60.5 and 14.1): The methylene carbon of the ethyl ester appears

around δ 60.5, while the methyl carbon is found in the upfield region at approximately δ 14.1.

Brominated Methylene Carbon (δ 31.0): The carbon attached to the bromine atom is

expected to be in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 4-bromocrotonate provides valuable information about the

functional groups present in the molecule. The gas-phase IR spectrum is available from the

NIST Chemistry WebBook.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkyl)

~1725 Strong
C=O stretch (α,β-unsaturated

ester)

~1650 Medium C=C stretch (alkene)

~1250 Strong C-O stretch (ester)

~970 Strong =C-H bend (trans-alkene)

~650 Medium C-Br stretch

Interpretation of the IR Spectrum:

C=O Stretch (~1725 cm⁻¹): A strong absorption band around 1725 cm⁻¹ is characteristic of

the carbonyl stretching vibration of an α,β-unsaturated ester. The conjugation with the C=C

double bond lowers the frequency compared to a saturated ester.

C=C Stretch (~1650 cm⁻¹): The stretching vibration of the carbon-carbon double bond

appears as a medium intensity band around 1650 cm⁻¹.

C-O Stretch (~1250 cm⁻¹): A strong band in the fingerprint region, around 1250 cm⁻¹, is

indicative of the C-O stretching vibration of the ester group.

=C-H Bend (~970 cm⁻¹): A strong out-of-plane bending vibration around 970 cm⁻¹ is

characteristic of a trans-substituted alkene, which is a key diagnostic peak for the

stereochemistry of the double bond.

C-Br Stretch (~650 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to

appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. While an experimental mass spectrum for Ethyl 4-
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bromocrotonate is not readily available, a predicted fragmentation pattern can be proposed

based on the known fragmentation of esters and alkyl halides.

Predicted Mass Spectrum Fragmentation:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 192 and 194 with an

approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom

(due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key Fragment Ions:

[M - OCH₂CH₃]⁺ (m/z 147/149): Loss of the ethoxy radical from the ester group.

[M - Br]⁺ (m/z 113): Loss of a bromine radical.

[CH₂CH=CHCO₂C₂H₅]⁺ (m/z 113): This fragment corresponds to the loss of the bromine

atom.

[BrCH₂CH=CH]⁺ (m/z 120/122): Cleavage of the ester group.

[CO₂C₂H₅]⁺ (m/z 73): The ethyl carboxylate fragment.

[BrCH₂CH=CHCO₂C₂H₅]⁺
m/z 192/194

[BrCH₂CH=CHCO]⁺
m/z 147/149

- •OCH₂CH₃

[CH₂CH=CHCO₂C₂H₅]⁺
m/z 113

- •Br

[BrCH₂CH=CH]⁺
m/z 120/122

- •CO₂C₂H₅

[CO₂C₂H₅]⁺
m/z 73

- BrCH₂CH=CH•

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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